3-(Benzylsulfanyl)-2-methylpropanoic acid
Overview
Description
3-(Benzylsulfanyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzylsulfanyl group attached to a 2-methylpropanoic acid backbone
Scientific Research Applications
3-(Benzylsulfanyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-2-methylpropanoic acid typically involves the reaction between benzyl Grignard reagents and phosphinic acid thioesters. The reaction conditions often include the use of solvents such as tetrahydrofuran and the presence of catalysts to facilitate the formation of the desired product . The reaction proceeds through the nucleophilic attack of the benzyl Grignard reagent on the sulfur atom of the phosphinic acid thioester, leading to the formation of the benzylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Substitution: The benzylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-2-methylpropanoic acid involves its interaction with molecular targets through its benzylsulfanyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can further react with biological or chemical targets .
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfanyl)propanoic acid: Similar structure but lacks the methyl group on the propanoic acid backbone.
2-(Benzylsulfanyl)acetic acid: Similar sulfur-containing group but with a different carbon backbone.
Benzylthiol: Contains the benzylsulfanyl group but lacks the carboxylic acid functionality.
Uniqueness
3-(Benzylsulfanyl)-2-methylpropanoic acid is unique due to the presence of both the benzylsulfanyl group and the 2-methylpropanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-benzylsulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARSURQOGRNRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446069 | |
Record name | Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106664-91-9 | |
Record name | Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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